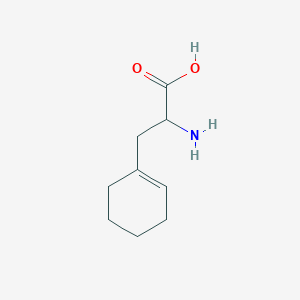
5-Bromo-2-fluoro-4-iodo-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-iodo-benzoic acid: is a chemical compound with the following molecular formula:
C8H5BrFIO2
. It belongs to the class of benzoic acid derivatives and contains halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. This compound exhibits interesting properties due to its unique substitution pattern.Preparation Methods
Synthetic Routes::
Direct Synthesis: One common method involves the direct synthesis of the compound by halogenation of a suitable precursor. For example, starting from 2-fluorobenzoic acid, bromination followed by iodination can yield 5-bromo-2-fluoro-4-iodo-benzoic acid.
Sequential Halogenation: Alternatively, one can sequentially introduce the bromine and iodine substituents onto a fluorinated benzoic acid.
Bromination: Bromine can be added using a Lewis acid catalyst (such as iron or aluminum bromide) in an organic solvent (e.g., chloroform or dichloromethane).
Iodination: Iodine can be introduced using iodine or iodine monochloride in an inert solvent (e.g., acetonitrile or dichloromethane).
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzylic position (adjacent to the carboxylic acid group) can undergo oxidation to form the corresponding carboxylic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich benzene ring. Common reagents include halogens (bromine, chlorine), nitric acid, and sulfonation agents.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For instance, bromination and iodination will yield different positional isomers.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore in drug design or as a probe for biological studies.
Medicine: Investigating its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to biological effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related halogenated benzoic acids, the combination of bromine, fluorine, and iodine in this compound makes it unique. Similar compounds include 5-bromo-4-fluoro-2-iodo-benzoic acid methyl ester .
Properties
Molecular Formula |
C7H3BrFIO2 |
|---|---|
Molecular Weight |
344.90 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) |
InChI Key |
ROZPTLCRLSXZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)

![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)





